(Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide
Description
Properties
IUPAC Name |
1,5-dimethyl-4-[[4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS.BrH/c1-5-15-27-21(19-13-11-17(2)12-14-19)16-30-24(27)25-22-18(3)26(4)28(23(22)29)20-9-7-6-8-10-20;/h5-14,16H,1,15H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOQZIIVHBNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2CC=C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes several functional groups that contribute to its biological activity, such as thiazole and pyrazole moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. A related compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole exhibited IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .
Antimicrobial Activity
Thiazole and pyrazole derivatives have been noted for their antimicrobial properties. The compound in focus has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, comparable to standard antibiotics .
Case Studies
- Study on Anticancer Effects : In a study involving the evaluation of various thiazole derivatives, one derivative exhibited an IC50 value of 16.23 μM against U937 cells, outperforming etoposide (17.94 μM) in terms of antiproliferative activity . This suggests that the incorporation of specific substituents can significantly influence biological activity.
- Antimicrobial Evaluation : A series of benzothiazole-based compounds were synthesized and tested for antimicrobial activity. The results indicated that the presence of an allyl group enhanced the antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, leading to disruption of replication processes.
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|
| Anticancer | 16.23 | U937 (Human Monocytic) |
| Antimicrobial | 50 | Staphylococcus aureus |
| Antimicrobial | 40 | Escherichia coli |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- IUPAC Name : 3-chloro-N-phenyl-N-(piperidine-1-carbonyl)benzamide
- Molecular Formula : C19H21ClN2O3S
- InChIKey : PSQUELAMSHLVKP-UHFFFAOYSA-N
Monoamine Oxidase Inhibition
Research indicates that derivatives of benzamides, including 3-chloro-N-phenyl-N-(piperidine-1-carbonyl)benzamide, exhibit significant inhibitory effects on monoamine oxidases (MAOs), which are enzymes that regulate neurotransmitter levels in the brain. The inhibition of MAOs is crucial for treating various neurological disorders such as depression and anxiety. A study demonstrated that certain acyl derivatives showed selective inhibition of MAOs, suggesting therapeutic potential for mood disorders .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that certain benzamide derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.59 mM against specific cancer cell lines, indicating a promising avenue for cancer treatment . The mechanism appears to involve the modulation of cell proliferation and apoptosis pathways.
Case Study 1: Inhibition of Cancer Cell Growth
A recent investigation focused on the synthesis and biological evaluation of 3-chloro-N-phenyl-N-(piperidine-1-carbonyl)benzamide analogs. The study reported that these compounds exhibited potent growth inhibitory effects on various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. Detailed analysis revealed that the compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of benzamide derivatives, including the target compound, against oxidative stress-induced neuronal damage. The findings indicated that these compounds could significantly reduce neuronal cell death in vitro by enhancing antioxidant defenses and inhibiting pro-apoptotic signaling pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electronic Effects : The p-tolyl group in the target compound is electron-donating, contrasting with the nitro group in ’s analog. This difference influences reactivity (e.g., nitro groups may enhance electrophilic substitution) and solubility (hydrobromide salt improves polar solvent compatibility) .
- Crystallinity : The hydrobromide salt likely forms more stable crystals than the free base due to ionic interactions, as seen in hydrogen-bonded systems () .
Physicochemical Properties
Table 2: Inferred Physicochemical Comparisons
Q & A
Basic: What are the optimized synthetic routes for preparing (Z)-4-((3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
Hydrazone Formation : Reacting a substituted thiazole hydrazone derivative with a pyrazolone precursor under acidic (e.g., acetic acid) or basic conditions (e.g., KOH/EtOH).
Cyclization : Introducing allyl and p-tolyl groups via nucleophilic substitution or coupling reactions (e.g., using allyl bromide as an alkylating agent).
Hydrobromide Salt Formation : Treating the free base with HBr in a solvent like ethanol or acetone to precipitate the hydrobromide salt.
Key variables include reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for hydrazone:pyrazolone). Purity is enhanced via recrystallization from DCM/hexane .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- 1H/13C NMR : Assign the (Z)-configuration by observing characteristic imine (C=N) proton shifts (~8.5–9.0 ppm) and allyl group coupling patterns (e.g., ABX splitting).
- X-ray Crystallography : Use SHELXL for refinement to confirm stereochemistry and hydrogen bonding patterns (e.g., N–H···Br interactions in the hydrobromide salt). SHELXS or SHELXD may resolve phase problems in twinned crystals .
- Elemental Analysis : Validate stoichiometry (C, H, N, Br%) with <0.3% deviation from theoretical values .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Orthogonal Validation :
- Repeat assays in triplicate using independent methods (e.g., MTT assay vs. flow cytometry for cytotoxicity).
- Cross-validate with structural analogs (e.g., pyrazolone derivatives with trifluoromethyl groups) to identify SAR trends .
Purity Assessment :
- Use HPLC-MS (≥95% purity threshold) to rule out impurities affecting activity.
Statistical Modeling :
- Apply Design of Experiments (DoE) to optimize assay conditions (e.g., pH, incubation time) and identify confounding variables .
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed using SHELX?
Methodological Answer:
Common challenges include:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For high-resolution datasets (<1.0 Å), anisotropic displacement parameters improve accuracy .
- Disorder : Model allyl or p-tolyl groups with split positions (PART commands) and restrain geometry (ISOR/DFIX).
- Hydrogen Bonding Networks : Analyze hydrogen bonds (e.g., N–H···Br) using graph-set notation (e.g., R22(8) motifs) to correlate with solubility/stability .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore therapeutic potential?
Methodological Answer:
Functional Group Modulation :
- Replace the allyl group with propargyl or cyclopropyl analogs to assess steric effects.
- Substitute p-tolyl with electron-withdrawing groups (e.g., -CF3) to enhance π-π stacking with biological targets .
In Silico Screening :
- Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina, focusing on thiazole-pyrazolone interactions.
Biological Assays :
- Prioritize enzyme inhibition (e.g., COX-2) over broad cytotoxicity screens. Use IC50 dose-response curves with 8–10 concentration points for reliable fitting .
Advanced: What experimental strategies optimize reaction yields while minimizing byproducts?
Methodological Answer:
Catalyst Screening :
- Test phase-transfer catalysts (e.g., TBAB) for alkylation steps to enhance allyl group incorporation.
Solvent Optimization :
- Use polar aprotic solvents (DMF, DMSO) for condensation steps but switch to EtOH for hydrobromide salt precipitation to avoid solvate formation .
Byproduct Tracking :
- Monitor reactions with TLC (hexane:EtOAc 3:1) and LC-MS to identify intermediates. Quench side reactions (e.g., oxidation) with antioxidants like BHT .
Advanced: How are hydrogen bonding patterns analyzed to predict physicochemical properties?
Methodological Answer:
Graph-Set Analysis :
- Use Mercury software to classify hydrogen bonds into motifs (e.g., chains, rings). For example, N–H···O=C interactions often form R22(8) rings, influencing crystal packing and melting points .
Solubility Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
